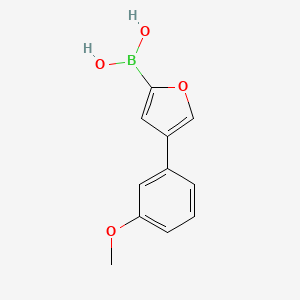

4-(3-Methoxyphenyl)furan-2-boronic acid

Description

Significance of Furan-Derived Boronic Acids in Chemical Research

Furan-derived boronic acids are a significant subclass of heteroaromatic boronic acids. The furan (B31954) moiety is a five-membered aromatic heterocycle containing an oxygen atom, and it is a structural motif found in numerous natural products and pharmaceuticals. numberanalytics.com The incorporation of a boronic acid group onto the furan ring creates a versatile synthetic handle that allows for the furan core to be readily introduced into larger molecules.

The utility of furan-derived boronic acids is highlighted by their application in the synthesis of a variety of complex organic structures. numberanalytics.com For instance, 5-formyl-2-furylboronic acid is a key building block in the synthesis of pharmaceuticals. google.com The development of efficient synthetic routes to access these furan-based reagents, such as the metalation of furan derivatives followed by reaction with borates, has been an area of active investigation. google.com The ability to functionalize the furan ring at specific positions with a boronic acid group provides chemists with a powerful tool for creating diverse molecular libraries. researchgate.net

Overview of Organoboronic Acids as Versatile Synthetic Intermediates

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become a cornerstone of modern organic synthesis. wikipedia.org First prepared in 1860, their rise to prominence is largely due to their stability, low toxicity, and remarkable versatility in a wide array of chemical transformations. wikipedia.orgnih.gov

The most notable application of organoboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nbinno.comfujifilm.com This reaction allows for the formation of carbon-carbon bonds by coupling an organoboronic acid with an organic halide, a process that has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals and advanced materials. fujifilm.com The general mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. frontierspecialtychemicals.com

Beyond Suzuki-Miyaura coupling, organoboronic acids participate in a variety of other important reactions, including:

Chan-Lam Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org

Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds. wikipedia.org

Oxidation: Conversion of the boronic acid group to a hydroxyl group. wikipedia.org

The stability of boronic acids, often crystalline solids, and their compatibility with a wide range of functional groups make them highly attractive reagents for multi-step syntheses. nbinno.comresearchgate.net Their boronate esters and potassium trifluoroborate salts are also widely used, sometimes offering advantages in terms of stability and handling. frontierspecialtychemicals.com The continued development of new reactions and applications for organoboronic acids underscores their enduring importance in the field of chemical synthesis. researchgate.net

Properties

IUPAC Name |

[4-(3-methoxyphenyl)furan-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO4/c1-15-10-4-2-3-8(5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFSXWPJARSCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CO1)C2=CC(=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Furan 2 Boronic Acid Derivatives

Palladium-Catalyzed Borylation Strategies

Palladium catalysis offers a powerful and widely used method for forming carbon-boron bonds. These reactions are valued for their efficiency and tolerance of various functional groups, making them suitable for complex molecule synthesis. mdpi.commdpi.com

Miyaura Borylation Protocol for Furan (B31954) Systems

The Miyaura borylation is a premier method for synthesizing aryl and heteroaryl boronic esters. organic-chemistry.org The reaction involves the cross-coupling of a haloarene or vinyl halide with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com

For the synthesis of a compound like 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol (B44631) ester, a potential precursor would be 2-bromo-4-(3-methoxyphenyl)furan. The reaction mechanism proceeds through a well-established catalytic cycle:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (furan-Br bond) to form a Pd(II) intermediate.

Transmetalation : A boronate species, activated by the base (commonly potassium acetate, KOAc), undergoes transmetalation with the Pd(II) complex. The base is crucial for activating the diboron reagent. alfa-chemistry.com

Reductive Elimination : The resulting organopalladium intermediate undergoes reductive elimination to yield the desired aryl boronate ester and regenerate the Pd(0) catalyst, thus completing the cycle. alfa-chemistry.com

The pinacol ester products from Miyaura borylation are stable, can be purified using standard chromatography, and are often used directly in subsequent reactions like Suzuki couplings. organic-chemistry.org

Table 1: Typical Reaction Conditions for Miyaura Borylation of a Heteroaryl Halide

| Component | Example Reagent/Catalyst | Role | Citation |

| Substrate | 2-Halo-furan derivative | Electrophile | wikipedia.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Borylating agent | organic-chemistry.orgalfa-chemistry.com |

| Catalyst | PdCl₂(dppf) or Pd₂(dba)₃/XPhos | C-B bond formation | wikipedia.orgnih.gov |

| Base | Potassium Acetate (KOAc) | Activates diboron reagent | organic-chemistry.orgalfa-chemistry.com |

| Solvent | Dioxane, Toluene (B28343), or DMF | Reaction medium | nih.govdoi.org |

| Temperature | 80-110 °C | To drive the reaction | doi.orgacs.org |

Functional Group Tolerance in Borylation Reactions

A significant advantage of the Miyaura borylation is its excellent functional group tolerance. alfa-chemistry.com The reaction conditions are mild enough to accommodate a wide range of substituents that would not be compatible with harsher organometallic methods, such as those involving Grignard or organolithium reagents. nih.gov

In the context of synthesizing 4-(3-Methoxyphenyl)furan-2-boronic acid, the methoxy (B1213986) ether group (-OCH₃) on the phenyl ring is well-tolerated. Other functional groups such as esters, nitriles, and ketones can also be present on the aromatic or heteroaromatic core without interfering with the borylation process. mdpi.comalfa-chemistry.com This high degree of compatibility simplifies synthetic planning by reducing the need for protecting group strategies. Research has shown successful borylation on substrates containing both electron-donating and electron-withdrawing groups. nih.gov The robustness of this method allows for the late-stage introduction of the boronic acid functionality into complex molecular scaffolds. nih.gov

Hydroboration-Based Synthetic Routes

Hydroboration reactions provide an alternative pathway for synthesizing precursors to furan systems. These methods typically involve the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.

Alkyne Hydroboration for Alkenylboranes and Subsequent Transformations

The hydroboration-oxidation of alkynes is a well-established method for producing carbonyl compounds. chemistrysteps.com Specifically, the hydroboration of a terminal alkyne, followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide), yields an aldehyde. masterorganicchemistry.com This proceeds through an intermediate enol that tautomerizes to the more stable aldehyde form. libretexts.org

This transformation is relevant to furan synthesis as the resulting aldehydes or ketones can serve as key precursors in cyclization reactions, such as the Paal-Knorr furan synthesis, to construct the furan ring. organic-chemistry.org The initial hydroboration step involves the syn-addition of the B-H bond across the alkyne, forming an alkenylborane (or vinylborane). masterorganicchemistry.com This intermediate can be isolated or, more commonly, used directly in the subsequent oxidation step.

Regioselective Hydroboration Approaches

For terminal alkynes, controlling the regioselectivity of the hydroboration is critical to ensure the formation of the desired aldehyde (anti-Markovnikov addition) instead of a methyl ketone (Markovnikov addition). libretexts.org Standard borane (B79455) (BH₃) can lead to mixtures and double addition. libretexts.org To achieve high anti-Markovnikov selectivity, sterically hindered or "bulky" borane reagents are employed. youtube.com These large reagents preferentially add the boron atom to the terminal, least sterically hindered carbon of the alkyne. masterorganicchemistry.com

The resulting alkenylborane retains the stereochemistry from the syn-addition, which can be important for subsequent transformations. nih.gov The use of these bulky boranes prevents a second hydroboration from occurring on the resulting alkenylborane, stopping the reaction at the desired stage. chemistrysteps.com

Table 2: Common Bulky Boranes for Regioselective Hydroboration

| Reagent | Abbreviation | Key Feature | Citation |

| Disiamylborane | Sia₂BH | High regioselectivity for alkynes | libretexts.org |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | High regioselectivity, thermally stable | youtube.com |

| Dicyclohexylborane | Cy₂BH | High regioselectivity | youtube.com |

Organometallic Precursor Routes

One of the most traditional and effective methods for synthesizing aryl and heteroaryl boronic acids involves the use of organometallic intermediates, such as organolithium or Grignard reagents. nih.gov This strategy relies on the reaction of a highly nucleophilic organometallic species with an electrophilic boron source. nih.gov

To synthesize 4-(3-Methoxyphenyl)furan-2-boronic acid via this route, a common pathway would be:

Halogen-Metal Exchange : Start with a halogenated precursor, such as 2-bromo-4-(3-methoxyphenyl)furan. This compound undergoes a halogen-metal exchange reaction, typically with an alkyllithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C), to form the highly reactive 4-(3-methoxyphenyl)furan-2-yllithium intermediate. nih.govgoogle.com

Borylation : The organolithium species is then treated in situ with a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. nih.govorganic-chemistry.org The nucleophilic carbon of the furyllithium attacks the electrophilic boron atom.

Hydrolysis : The final step is an aqueous acidic workup (e.g., with HCl) to hydrolyze the resulting boronate ester, yielding the target 4-(3-Methoxyphenyl)furan-2-boronic acid. researchgate.net

This method is powerful but can be limited by its incompatibility with functional groups that are sensitive to strongly basic or nucleophilic organolithium reagents, such as esters or ketones. nih.gov

Synthesis via Lithium and Magnesium Organometallic Reagents

A foundational and widely employed method for the synthesis of aryl and heteroaryl boronic acids involves the use of organolithium and organomagnesium (Grignard) reagents. nih.govgoogle.com This strategy typically proceeds via the generation of a potent furan-based nucleophile, which is subsequently trapped with an electrophilic boron source, most commonly a trialkyl borate. nih.gov

The general pathway involves two key steps:

Formation of the Organometallic Intermediate: This is achieved either through direct deprotonation (metalation) of an acidic C-H bond or via a halogen-metal exchange reaction. For furan derivatives, the C-2 proton is sufficiently acidic to be removed by a strong organolithium base like n-butyllithium (n-BuLi). Alternatively, a 2-halofuran precursor can undergo halogen-metal exchange with reagents such as n-BuLi or a Grignard reagent like isopropylmagnesium chloride (iPrMgCl). nih.govthieme-connect.de

Borylation and Hydrolysis: The resulting 2-furyl lithium or magnesium species is then reacted at low temperatures with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester intermediate. Subsequent acidic workup hydrolyzes the ester to yield the desired furan-2-boronic acid. nih.govgoogle.com

One of the challenges with this approach is the potential for the formation of undesired byproducts, such as borinic acids and triarylboranes, which can arise from multiple additions of the organometallic reagent to the boron center. nih.gov Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the desired boronic acid. nih.gov The use of Grignard reagents prepared in the presence of lithium chloride (e.g., iPrMgCl·LiCl) has been shown to enhance reactivity and functional group tolerance in halogen-magnesium exchange reactions. thieme-connect.deresearchgate.netstrath.ac.uk This "turbo-Grignard" reagent can facilitate the exchange on less activated or more functionalized aryl halides under mild conditions. researchgate.net

Table 1: Comparison of Organometallic Methods for Boronic Acid Synthesis

| Reagent Type | Precursor | Typical Conditions | Advantages | Disadvantages |

| Organolithium (e.g., n-BuLi) | 2-H-Furan or 2-Halofuran | Low temperature (-78 °C), ethereal solvent (THF, Et₂O) | High reactivity, effective for deprotonation | Low functional group tolerance, requires cryogenic temperatures |

| Grignard (e.g., iPrMgCl) | 2-Halofuran | Room temperature or gentle heating, THF | Milder than organolithiums, more readily available | Can be sluggish, potential for side reactions |

| Turbo-Grignard (iPrMgCl·LiCl) | 2-Halofuran | -20 °C to room temperature, THF | High reactivity, excellent functional group tolerance, reliable | Requires preparation of the specific reagent complex |

Considerations for Functional Group Compatibility

A critical aspect of employing organometallic reagents is their compatibility with various functional groups present in the substrate. The high reactivity of organolithium and Grignard reagents can lead to undesired reactions with electrophilic functional groups such as esters, ketones, nitriles, and amides. nih.govnih.gov

For a molecule like 4-(3-Methoxyphenyl)furan-2-boronic acid, the methoxy (–OCH₃) group on the phenyl ring is generally well-tolerated in these reactions. Ether functionalities are typically stable under the conditions used for both organolithium and Grignard reagent formation. strath.ac.uknih.gov However, other groups can pose significant challenges.

The development of LiCl-mediated halogen-magnesium exchanges has significantly broadened the scope of compatible functional groups. nih.gov This approach allows for the preparation of highly functionalized Grignard reagents that would be inaccessible using classical methods. For instance, functional groups like esters and nitriles, which would typically react with the Grignard reagent, can often be tolerated at low temperatures using iPrMgCl·LiCl. researchgate.netnih.gov Similarly, modern catalytic methods for primary amination of aryl boronic acids have been developed that show good compatibility with nucleophilic functionalities, including hydroxyl groups and terminal olefins, which might be sensitive to other reaction conditions. nih.gov

Table 2: Functional Group Compatibility in Organometallic Boronic Acid Synthesis

| Functional Group | Compatibility with R-Li | Compatibility with RMgX | Compatibility with RMgX·LiCl | Notes |

| Alkyl, Aryl Ethers (e.g., -OCH₃) | Good | Good | Excellent | Generally inert. |

| Halogens (Cl, Br, I) | Reactive (exchange) | Reactive (exchange) | Reactive (exchange) | Often used as the handle for metalation. |

| Esters | Poor | Poor | Moderate | Tolerated at low temperatures with LiCl mediation. nih.gov |

| Ketones / Aldehydes | Poor | Poor | Poor | Highly reactive towards organometallics. Protection is usually required. |

| Nitriles | Poor | Poor | Moderate | Can be tolerated under specific conditions with LiCl. thieme-connect.de |

| Amides | Poor (deprotonation) | Poor (deprotonation) | Moderate | The N-H proton is acidic; N-substituted amides are more stable. |

| Boronic Esters | Poor | Moderate | Good | Can undergo exchange, but LiCl mediation improves selectivity. strath.ac.uk |

Catalytic Heterocyclisation Strategies for Furan Ring Construction

Beyond functionalizing a pre-existing furan ring, advanced strategies focus on constructing the heterocyclic core itself as a key step in the synthesis of complex furans. These methods offer alternative pathways that can provide access to substitution patterns that are difficult to achieve through traditional routes.

Brønsted Acid-Catalysed Desilylative Heterocyclisation to Furans

A mild and efficient method for constructing substituted furan rings involves the Brønsted acid-catalyzed heterocyclization of precursors such as γ-hydroxy-α,β-unsaturated ketones. rsc.orgrsc.orgnih.gov In a relevant variation of this approach, a silyl (B83357) ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is used in place of the free alcohol. rsc.orgrsc.org

The reaction, catalyzed by an acid like para-toluenesulfonic acid (p-TSA), proceeds at room temperature in a protic solvent like methanol. rsc.orgnih.gov The mechanism is believed to involve two sequential steps:

In situ Deprotection: The Brønsted acid facilitates the cleavage of the silyl ether, revealing the γ-hydroxy group. rsc.orgnih.gov

Dehydrative Heterocyclisation: The same acid catalyst then promotes the intramolecular cyclization of the resulting γ-hydroxy-α,β-unsaturated ketone, followed by dehydration to form the aromatic furan ring. rsc.orgrsc.org

This one-pot deprotection-cyclization process is advantageous as it avoids the isolation of potentially unstable alcohol intermediates and utilizes mild reaction conditions. rsc.org The method has been successfully applied to generate a variety of furan products with yields often exceeding 90%. rsc.orgnih.gov This strategy could be hypothetically applied to the synthesis of a precursor to 4-(3-Methoxyphenyl)furan-2-boronic acid by starting with an appropriately substituted γ-hydroxy(silyl)-α,β-unsaturated ketone.

Transition-Metal-Free Approaches to Substituted Furans

In recent years, there has been a significant push to develop synthetic methods that avoid the use of expensive and potentially toxic transition metals. acs.orgorganic-chemistry.org Several transition-metal-free strategies for the construction of substituted furans, including 4-aryl furans, have been reported. acs.orgnih.gov

One such approach is a base-promoted domino reaction between β-keto compounds (like β-ketoesters or β-diketones) and vinyl dichlorides. organic-chemistry.orgnih.gov This method proceeds under simple conditions, often using a base like cesium carbonate (Cs₂CO₃) in a solvent like DMSO, to yield polysubstituted furans. organic-chemistry.org The reaction tolerates a broad range of substrates and functional groups. organic-chemistry.orgresearchgate.net

Another innovative transition-metal-free protocol involves a base-promoted decarboxylative propargylation/cycloisomerization annulation. acs.orgnih.gov In this reaction, ethynyl (B1212043) benzoxazinanones react with β-keto esters to efficiently produce heterobiaryl 4-aryl furans under mild conditions. acs.org The proposed mechanism involves nucleophilic attack by a ketone enolate, decarboxylation, and subsequent intramolecular cyclization to furnish the furan product. acs.org

Furthermore, methods involving the oxidation of 1,3-dienes to endoperoxides, followed by a metal-free dehydration using reagents like the Appel reagent, have been developed for the synthesis of 2,5-diaryl furans. acs.orgnih.gov These strategies highlight the growing toolbox available to organic chemists for constructing complex furan scaffolds without reliance on transition-metal catalysts.

Table 3: Selected Transition-Metal-Free Furan Syntheses

| Method | Key Reagents | Substrates | Product Type | Ref. |

| Domino Reaction | Cs₂CO₃, DMSO | β-keto compounds, vinyl dichlorides | Polysubstituted furans | organic-chemistry.orgnih.gov |

| Decarboxylative Annulation | Na₂CO₃, DMF | Ethynyl benzoxazinanones, β-keto esters | 4-Aryl furans | acs.orgnih.gov |

| Oxidation-Dehydration | ¹O₂, Appel Reagent | 1,3-Dienes | 2,5-Diaryl furans | acs.orgnih.gov |

| Directed ortho-Lithiation | n-BuLi, Aryl Carbamates | O-aryl carbamates, alkynylsulfones | Benzofurans | nih.gov |

Solid-Phase and Combinatorial Synthesis Techniques

Boronic acids are indispensable tools in modern drug discovery and medicinal chemistry, serving as key building blocks for the generation of large compound libraries. nih.gov Their stability, reactivity profile, and commercial availability make them ideal for high-throughput synthesis.

Integration of Boronic Acids in Compound Library Generation

The utility of boronic acids in combinatorial chemistry is primarily linked to their participation in robust and high-yielding reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govnih.gov This reaction allows for the reliable formation of C-C bonds between a boronic acid and an aryl or vinyl halide, enabling the modular assembly of diverse molecular scaffolds. nih.gov

Boronic acids, including functionalized furan boronic acids, can be integrated into both solid-phase and solution-phase parallel synthesis workflows:

Solid-Phase Synthesis: In this approach, one of the coupling partners (either the halide or the boronic acid derivative) is attached to a solid support, such as a polystyrene resin. nih.gov The other partner is then added in solution to perform the coupling reaction. This allows for easy purification by simply washing the resin to remove excess reagents and byproducts. Peptide-boronic acids, for example, have been synthesized using Fmoc-based solid-phase protocols where α-aminoboronate building blocks are immobilized on a resin and subsequently elaborated. nih.gov

Combinatorial Libraries: By reacting a set of diverse boronic acids with a set of diverse halides, a large matrix of new compounds can be generated rapidly. nih.govresearchgate.net This diversity-oriented approach is fundamental to exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov Specialized boronic acid fragment libraries have been designed for fragment-based drug discovery (FBDD), where small, low-affinity boronic acid fragments are used to probe the binding sites of biological targets. The reversible covalent interactions that boronic acids can form with certain protein residues add another dimension to their utility in chemical biology and inhibitor design. rsc.orgnih.gov

The modular nature of these synthetic strategies allows chemists to systematically vary substituents around a core structure, such as a furan ring, to optimize biological activity or material properties. nih.gov

Chemoselective Reactivity and Transformations of 4 3 Methoxyphenyl Furan 2 Boronic Acid

Cross-Coupling Reactions

The boronic acid moiety at the C2 position of the furan (B31954) ring is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality makes the compound a valuable building block in organic synthesis.

Suzuki-Miyaura Cross-Coupling for Biaryl and Heterobiaryl Construction

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for the operational simplicity, high functional group tolerance, and the relatively low toxicity of its boron-based reagents. nih.govlibretexts.org In this context, 4-(3-Methoxyphenyl)furan-2-boronic acid serves as a key precursor for synthesizing molecules containing the 2,4-disubstituted furan motif. However, furan-2-boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, which can limit reaction yields. nih.govnih.gov The use of boronic esters, such as pinacol (B44631) esters, or trifluoroborate salts can mitigate this instability. nih.gov

Research has demonstrated that furan-2-boronic acids and their derivatives are effective coupling partners for a wide range of aryl and heteroaryl halides. The reactivity spans across partners bearing both electron-donating and electron-withdrawing substituents. Studies on related systems show that electron-rich boronic acids tend to be favored over electron-poor ones in some cases. cdnsciencepub.com However, successful couplings have been achieved with a variety of electronic profiles. For instance, palladium-catalyzed systems have been shown to effectively couple furan-2-yltrifluoroborates with aryl bromides containing electron-withdrawing groups like cyano and nitro, as well as those with electron-donating methoxy (B1213986) groups. cdnsciencepub.comrsc.org This broad scope allows for the synthesis of a diverse array of biaryl and heterobiaryl structures.

The table below illustrates the versatility of furan-2-boronic acid derivatives in Suzuki-Miyaura coupling with various electronically diverse partners, a reactivity pattern applicable to 4-(3-Methoxyphenyl)furan-2-boronic acid.

| Furan-Boron Reagent | Coupling Partner (Ar-X) | Substituent on Ar | Electronic Effect | Typical Catalyst System | Product Type |

| Furan-2-boronic acid derivative | 4-Bromobenzonitrile | -CN | Electron-Withdrawing | Pd(OAc)₂ / RuPhos | 2-Aryl-furan |

| Furan-2-boronic acid derivative | 4-Bromoanisole | -OCH₃ | Electron-Donating | Pd(OAc)₂ / RuPhos | 2-Aryl-furan |

| Furan-2-boronic acid derivative | 4-Bromonitrobenzene | -NO₂ | Electron-Withdrawing | PdCl₂(dppf) | 2-Aryl-furan |

| Furan-2-boronic acid derivative | 2-Chloropyridine | - | Electron-Deficient Heterocycle | Pd₂(dba)₃ / PCy₃ | 2-Heteroaryl-furan |

The position of substituents on arylboronic acids can significantly influence reaction outcomes, often due to steric and electronic effects. In the case of methoxyphenylboronic acids, an ortho-methoxy group can act as a coordinating ligand to the palladium center during the catalytic cycle. beilstein-journals.orgnih.gov This chelation effect can alter the geometry of the transition state, thereby influencing the reaction's regioselectivity and atropisomeric distribution in certain systems. beilstein-journals.orgnih.gov

For 4-(3-Methoxyphenyl)furan-2-boronic acid, the methoxy group is in the meta position on the phenyl ring. This placement means it is too distant to participate in direct chelation with the palladium catalyst at the boronic acid site. Consequently, its influence is primarily electronic, acting as a weakly electron-donating group that modulates the nucleophilicity of the furan-boronic acid system without the steric or chelating complications of an ortho substituent. This generally leads to more predictable reactivity based on the inherent properties of the furan-2-boronic acid core.

Furan-containing compounds are prevalent in natural products, pharmaceuticals, and materials science. slideshare.netresearchgate.net Boronic acids like 4-(3-Methoxyphenyl)furan-2-boronic acid are pivotal building blocks for incorporating the furan moiety into larger, more complex molecules. nih.gov The Suzuki-Miyaura reaction enables a modular approach where the furan core can be coupled with various other fragments. nih.gov This strategy is particularly powerful in the total synthesis of natural products and in the creation of libraries of compounds for drug discovery, where different aryl or heteroaryl groups can be systematically introduced. rsc.org The ability to form tetrasubstituted furans through sequential coupling reactions, starting from a functionalized furylboronic acid derivative, highlights the strategic importance of these reagents. nih.gov

The application of microwave irradiation has become a standard technique to accelerate and improve the efficiency of many organic reactions, including the Suzuki-Miyaura coupling. rsc.orgarkat-usa.org For the coupling of heterocyclic boronic acids, microwave-assisted protocols often lead to dramatically reduced reaction times, from hours under conventional heating to mere minutes. nih.gov This acceleration can also lead to higher yields by minimizing the decomposition of sensitive substrates and catalysts. nih.gov The optimization of microwave-assisted Suzuki-Miyaura couplings involves screening catalysts, bases, and solvents to find the most effective conditions, which can be applied to substrates like 4-(3-Methoxyphenyl)furan-2-boronic acid for rapid and efficient synthesis of its coupled products. nih.govarkat-usa.orgbeilstein-journals.org

The following table provides a comparative overview of reaction times for Suzuki-Miyaura couplings under conventional heating versus microwave irradiation for related substrates.

| Coupling Partners | Heating Method | Temperature (°C) | Reaction Time | Yield (%) |

| α-Iodoenaminone + 4-Methoxyphenylboronic acid | Conventional | 110 | 18 h | 79 |

| α-Iodoenaminone + 4-Methoxyphenylboronic acid | Microwave | 150 | 15 min | 85 |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one + p-Methoxyphenylboronic acid | Microwave | 135 | 40 min | 89 |

| 1-Iodobenzimidazole + Phenylboronic acid | Microwave | 120 | 30 min | 91 |

Chan-Lam Coupling for C-N Bond Formation

Beyond C-C bond formation, boronic acids are also employed in the synthesis of carbon-heteroatom bonds. The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms C-N or C-O bonds by coupling boronic acids with amines or alcohols, respectively. organic-chemistry.orgwikipedia.org This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions at room temperature. organic-chemistry.orgalfa-chemistry.com

The reaction is versatile, accommodating a wide range of N-H containing compounds, including amines, anilines, amides, and heterocycles like imidazoles. organic-chemistry.orgthieme-connect.com However, the success of the Chan-Lam coupling can be highly dependent on the specific substrates. For example, in a study involving the coupling of various aryl and heteroaryl boronic acids with 2-nitroimidazole, benzo[b]furan-2-boronic acid failed to yield the desired C-N coupled product, with self-coupling of the boronic acid being a prominent side reaction. nih.gov This indicates that while 4-(3-Methoxyphenyl)furan-2-boronic acid is a potential substrate for Chan-Lam amination, the reaction conditions would require careful optimization to favor the desired C-N bond formation over competing pathways.

Petasis Boron-Mannich Multicomponent Reactions

The Petasis Boron-Mannich (PBM) reaction is a powerful multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to generate highly substituted amines. nih.govorganic-chemistry.org This one-pot process is celebrated for its operational simplicity, broad substrate scope, and tolerance of various functional groups, making it a cornerstone of combinatorial chemistry and drug discovery. nih.govwikipedia.org In the context of 4-(3-methoxyphenyl)furan-2-boronic acid, the furan ring acts as the nucleophilic component transferred from the boron atom.

The reaction is generally believed to proceed through the condensation of the amine and carbonyl to form an iminium ion. Simultaneously, the boronic acid reacts with a hydroxyl group present on the carbonyl component (or another Lewis basic site) to form a reactive "ate" complex. mdpi.comresearchgate.net This is followed by an irreversible, intramolecular transfer of the furan group from the boronate complex to the electrophilic iminium carbon, yielding the final amine product. wikipedia.orgresearchgate.net The use of furan-2-boronic acids in PBM reactions provides a direct route to precursors for complex polycyclic scaffolds. acs.org

Table 1: Components of the Petasis Boron-Mannich Reaction

| Component | Role | Example Moiety from Title Compound |

| Boronic Acid | Nucleophile Donor | 4-(3-Methoxyphenyl)furan |

| Amine | Forms Iminium Ion | Primary or Secondary Amines |

| Carbonyl | Electrophile Precursor | Aldehydes, Ketones, α-Keto Acids |

A significant advantage of the Petasis reaction is its adaptability to stereoselective synthesis. nih.gov Diastereoselectivity is often achieved when using chiral starting materials, such as enantiomerically pure α-hydroxy aldehydes. The reaction of such aldehydes with an amine and a boronic acid typically proceeds with high diastereoselectivity, forming the anti-1,2-amino alcohol as the major product. wikipedia.orgnih.gov This selectivity is attributed to a transition state where the furan group is delivered intramolecularly from a boronate complex formed with the adjacent hydroxyl group, proceeding through a stable Felkin-Anh-type model. nih.gov

Enantioselective versions of the Petasis reaction have been developed using chiral catalysts. semanticscholar.org Chiral biphenols, for instance, can catalyze the reaction between boronates, amines, and glyoxylates to produce α-amino acids with high enantiomeric excess. mdpi.comnih.gov Similarly, chiral ligands combined with metal catalysts, such as palladium, have been employed to achieve enantioselective three-component couplings. mdpi.com While specific studies on 4-(3-methoxyphenyl)furan-2-boronic acid in catalyzed enantioselective PBM reactions are not extensively documented, the general principles suggest its compatibility with established catalytic systems, such as those using chiral BINOL derivatives or palladium complexes, to access chiral amine scaffolds. nih.govmdpi.com

The three-component nature of the Petasis reaction makes it an exceptionally efficient method for generating molecular complexity and accessing diverse, highly functionalized amine scaffolds from simple precursors. wikipedia.orgsemanticscholar.org By varying each of the three components—the boronic acid, the amine, and the carbonyl—a vast library of structurally distinct molecules can be synthesized. nih.gov

The use of 4-(3-methoxyphenyl)furan-2-boronic acid in this reaction provides products containing a substituted furan ring, a structural motif present in many natural products and pharmaceuticals. nih.gov The reaction can incorporate a wide range of amines, including primary and secondary amines, amino acids, and sulfonamides. organic-chemistry.orgmdpi.com Furthermore, the carbonyl component is not limited to simple aldehydes; α-keto acids (like glyoxylic acid), salicylaldehydes, and lactols can be used to generate α-amino acids, alkylaminophenols, and polyhydroxylated amino compounds, respectively. organic-chemistry.orgsemanticscholar.orgorganic-chemistry.org This modularity allows for the rapid construction of complex molecules, such as peptidomimetics and precursors to alkaloids, in a single synthetic step. wikipedia.orgnih.gov

Boronic Acid-Catalyzed Organic Transformations

Beyond their role as stoichiometric reagents, boronic acids can also function as Lewis acid catalysts for a variety of organic transformations. Their ability to activate substrates, particularly carbonyls and alcohols, stems from their electron-deficient boron center. Arylboronic acids are generally stable, low-toxicity, and environmentally benign, making them attractive catalysts. organic-chemistry.orgresearchgate.net

Friedel-Crafts Alkylation of Electron-Rich (Hetero)arenes

Arylboronic acids can catalyze the Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds. While direct catalysis by 4-(3-methoxyphenyl)furan-2-boronic acid is not a standard method, related systems highlight the potential. For instance, iminium catalysis can be used for the Friedel-Crafts alkylation of π-rich heterocycles like furans. princeton.edu In a related concept, organo(trifluoro)borate salts, derived from boronic acids, have been successfully employed as nucleophiles in amine-catalyzed conjugate additions to α,β-unsaturated aldehydes, effectively alkylating the nucleophile. princeton.edu This methodology allows for the functionalization of heteroaromatics that might be inert under traditional Friedel-Crafts conditions. The Lewis acidity of the boronic acid itself can activate carbonyl compounds, facilitating nucleophilic attack by electron-rich arenes.

Intramolecular Cyclizations (e.g., Conia-ene Reactions)

The Conia-ene reaction is the intramolecular addition of an enol to a tethered alkyne or alkene, providing a powerful method for the synthesis of carbo- and heterocyclic rings. nih.govresearchgate.net These reactions are often promoted by Lewis or Brønsted acids, which activate either the carbonyl or the π-system. researchgate.net While transition metals are common catalysts, Lewis acidic boronic acids could theoretically play a similar role. By coordinating to the ketone or aldehyde, the boronic acid would increase the acidity of the α-proton, promoting enol formation and subsequent cyclization onto the tethered alkyne. Although specific examples of 4-(3-methoxyphenyl)furan-2-boronic acid as a catalyst for Conia-ene reactions are not prominent in the literature, the fundamental principles of Lewis acid catalysis support its potential application in such transformations. researchgate.net

Multicomponent Condensations (e.g., Biginelli, Hantzsch)

Multicomponent reactions like the Biginelli and Hantzsch syntheses are fundamental for the construction of heterocyclic scaffolds. The Biginelli reaction, for example, produces dihydropyrimidinones through the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netjocpr.com The reaction requires an acid catalyst, which can be either a Brønsted or Lewis acid, to promote the key steps of iminium ion formation and cyclization. nih.govresearchgate.net

Arylboronic acids, acting as mild Lewis acids, are suitable catalysts for such condensations. They can activate the aldehyde component towards nucleophilic attack and facilitate the dehydration steps. The use of boronic acids as catalysts aligns with green chemistry principles due to their low toxicity and stability. jocpr.com While a wide variety of catalysts have been reported for the Biginelli reaction, nih.govnih.gov the catalytic utility of boronic acids in this and the related Hantzsch dihydropyridine (B1217469) synthesis represents a viable and environmentally conscious approach.

Direct Amidation Reactions

Direct amidation is a powerful tool in organic synthesis, forming a crucial amide bond directly from a carboxylic acid and an amine, often facilitated by a catalyst. Arylboronic acids have emerged as effective catalysts for this transformation. The general mechanism is understood to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid with the boronic acid. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and regeneration of the boronic acid catalyst. The efficiency of this process can be influenced by various factors, including the electronic and steric properties of the substituents on the arylboronic acid.

Despite the existence of these general protocols, specific studies on the application of 4-(3-Methoxyphenyl)furan-2-boronic acid as either a substrate or a catalyst in direct amidation reactions are absent from published research. Consequently, there is no available data on reaction conditions, yields, or the scope of compatible carboxylic acids and amines for this specific compound.

Other Selective Functionalizations

Stereoselective transformations that involve the migration of a boron-containing group are of significant interest as they allow for the construction of complex, stereodefined molecules. One such process is the 1,2-boron shift, which can occur in β-boryl radicals. These transformations often proceed with a high degree of stereocontrol, enabling the selective functionalization of specific positions within a molecule.

The search for literature detailing stereoselective transformations, specifically those involving boron shifts with 4-(3-Methoxyphenyl)furan-2-boronic acid , did not yield any specific examples or research findings. While the principles of stereoselective reactions involving boronic acids are well-established, their application to this particular substrate has not been documented. Therefore, no data tables or detailed research findings on its behavior in such transformations can be provided.

Mechanistic Investigations of Reactions Involving 4 3 Methoxyphenyl Furan 2 Boronic Acid

Palladium-Catalyzed Cross-Coupling Mechanisms

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboronic acid and an organic halide or triflate, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The reaction involving 4-(3-methoxyphenyl)furan-2-boronic acid is expected to follow the general catalytic cycle, which has been extensively studied.

Role of the Pd(0)/Pd(II) Manifold

The catalytic cycle of the Suzuki-Miyaura reaction is characterized by the shuttling of the palladium catalyst between its Pd(0) and Pd(II) oxidation states. libretexts.org The cycle is generally understood to proceed through three key elementary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent Pd(0) species, typically coordinated by phosphine (B1218219) ligands. This step forms a Pd(II) intermediate, cis-[ArPd(L)₂X]. youtube.com

Transmetalation: This is a critical step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. For 4-(3-methoxyphenyl)furan-2-boronic acid, this involves the transfer of the 4-(3-methoxyphenyl)furan-2-yl group to the palladium center, displacing the halide or another ligand. This step generates a new diorganopalladium(II) intermediate, [ArPd(L)₂(Ar')], where Ar' is the furan (B31954) moiety.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new carbon-carbon bond in the biaryl product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. researchgate.net

Transmetalation Pathways and Rate-Determining Steps

The transmetalation step is often the most complex and can be the rate-determining step of the catalytic cycle. Two primary pathways are generally considered for the transmetalation in Suzuki-Miyaura couplings: the 'boronate' pathway and the 'oxo-palladium' pathway. researchgate.netnih.gov

The Boronate Pathway (Path A): In this pathway, the boronic acid is first activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic 'ate' complex, a tetracoordinate boronate species [R-B(OH)₃]⁻. researchgate.netnih.gov This activated boronate then reacts with the Pd(II)-halide complex.

The Oxo-Palladium Pathway (Path B): Alternatively, the Pd(II)-halide complex can react with a base to form a Pd(II)-hydroxo complex. This hydroxo complex then reacts with the neutral boronic acid. researchgate.netnih.gov

Recent studies on various arylboronic acids suggest that the reaction of a palladium hydroxo complex with the boronic acid is a major pathway for transmetalation, especially when weak bases and aqueous solvent mixtures are used. nih.gov The choice of base, solvent, and ligands can significantly influence which pathway is dominant. organic-chemistry.orgnih.gov Low-temperature NMR spectroscopy has been instrumental in identifying pre-transmetalation intermediates with Pd-O-B linkages, providing direct evidence for these pathways. illinois.edu

Kinetic studies on the coupling of alkylboronic acids have shown that the reaction can be zero-order in the borane (B79455) and first-order in the aryl halide, indicating that oxidative addition is the rate-determining step in those cases. nih.gov However, for other systems, the hydrolysis of the palladium(II)-halide to the corresponding hydroxo complex can be rate-limiting. nih.gov The specific rate-determining step for reactions involving 4-(3-methoxyphenyl)furan-2-boronic acid would likely depend on the precise reaction conditions employed.

Impact of Boronic Acid Concentration and Side Reaction Suppression

The concentration of the boronic acid can influence the reaction kinetics and the prevalence of side reactions. A common side reaction in Suzuki-Miyaura couplings is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. rsc.orgwikipedia.org This is particularly problematic for electron-rich heteroarylboronic acids, including furan-2-boronic acids, which are known to be susceptible to this decomposition pathway. rsc.orgnih.gov

The mechanism of protodeboronation is influenced by the reaction pH. wikipedia.org For some heteroaromatic boronic acids, a zwitterionic form can facilitate rapid protodeboronation under neutral conditions. wikipedia.org To mitigate this, various strategies have been developed, such as the use of boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which exhibit greater stability and release the boronic acid slowly under the reaction conditions. rsc.orged.ac.uk Careful selection of the base and solvent system is also crucial to minimize this unwanted side reaction. rsc.org For instance, using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) and the addition of trimethyl borate (B1201080) has been shown to enhance reaction rates and suppress side reactions in the coupling of challenging heteroarylboronic esters. nih.gov

Homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction, often catalyzed by the palladium species. rsc.org The choice of ligands and reaction conditions can also influence the extent of this side reaction.

| Factor | Influence on Mechanism/Side Reaction | Example/Observation | Reference |

|---|---|---|---|

| Base | Influences the dominant transmetalation pathway (boronate vs. oxo-palladium) and the rate of protodeboronation. | Weak bases in aqueous media favor the oxo-palladium pathway. Stronger bases can accelerate protodeboronation. | nih.govrsc.org |

| Solvent | Affects the solubility of reagents and the speciation of the boronic acid. Anhydrous conditions can suppress protodeboronation. | Anhydrous THF or toluene (B28343) can be beneficial for unstable boronic acids. | nih.gov |

| Ligands | Affects catalyst stability, activity, and the rate of reductive elimination. Can influence stereochemical outcome. | Bulky, electron-rich phosphine ligands often improve catalyst performance. CataCXium A has been found effective for heteroaryl couplings. | organic-chemistry.orgnih.gov |

| Boronic Acid Derivative | Esters and trifluoroborates are more stable towards protodeboronation than free boronic acids. | Pinacol esters and MIDA boronates are commonly used to handle unstable boronic acids. | rsc.orgnih.gov |

Copper-Catalyzed Reaction Mechanisms (e.g., Chan-Lam)

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, such as C-O and C-N bonds, using a copper catalyst. wikipedia.orgalfa-chemistry.com This reaction represents an important transformation for 4-(3-methoxyphenyl)furan-2-boronic acid to generate corresponding aryl ethers or amines.

The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki-Miyaura reaction. However, a general mechanistic framework involves the interplay of Cu(I), Cu(II), and Cu(III) oxidation states. wikipedia.orgnrochemistry.com A plausible catalytic cycle is as follows:

Ligand Exchange/Transmetalation: The reaction can be initiated by the coordination of the nucleophile (e.g., an alcohol or amine) and the boronic acid to a Cu(II) salt, such as copper(II) acetate. nrochemistry.com Transmetalation of the aryl group from the boron to the copper center occurs.

Oxidation/Disproportionation: The resulting Cu(II)-aryl species can undergo oxidation to a Cu(III) intermediate. This oxidation can be effected by an external oxidant, often atmospheric oxygen, or through disproportionation of two Cu(II) species. nrochemistry.comorganic-chemistry.org

Reductive Elimination: The key C-heteroatom bond is formed via reductive elimination from the Cu(III) intermediate, releasing the product and a Cu(I) species. wikipedia.org

Reoxidation: The catalytic cycle is completed by the reoxidation of the Cu(I) species back to the active Cu(II) state by an oxidant. nrochemistry.com

Single Electron Transfer Processes

The involvement of radical intermediates through single electron transfer (SET) processes has been proposed in copper-catalyzed reactions, including those resembling Chan-Lam couplings. In some copper-catalyzed homocouplings of boronic acids, a mechanism involving a coupled transmetalation-electron transfer (TET) between two organocopper(II) dimers has been suggested, leading to the formation of a bis-organocopper(III) complex that then undergoes reductive elimination. mdpi.com While direct evidence for SET in the Chan-Lam coupling of furan boronic acids is limited, the redox activity of copper makes such pathways plausible under certain conditions.

Boronic Acid Catalysis Mechanistic Pathways

Beyond their role as reagents in cross-coupling reactions, boronic acids can themselves act as catalysts, a field known as boronic acid catalysis (BAC). researchgate.net This catalytic activity stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. Boronic acids can activate substrates, particularly those containing hydroxyl groups, through the formation of reversible covalent bonds. researchgate.net

The primary modes of activation in boronic acid catalysis include:

Electrophilic Activation: Boronic acids can form activated esters with carboxylic acids or alcohols. researchgate.net This enhances the electrophilicity of the carbonyl or carbinol carbon, facilitating reactions such as amidation or Friedel-Crafts-type alkylations. researchgate.net

Nucleophilic Activation: Boronic acids can form tetrahedral adducts with diols, which increases the nucleophilicity of the hydroxyl groups. researchgate.net

Activation of Substrates via C-O Bond Polarization

The presence of a base is fundamental to this activation. The base coordinates to the vacant p-orbital of the boron atom, forming a tetracoordinate boronate species. youtube.com This transformation increases the electron density on the boron and, consequently, on the attached furan ring, making the organic group more nucleophilic and facilitating its transfer to the palladium center during transmetalation. youtube.comyoutube.com

The electronic nature of the substituents on the boronic acid plays a significant role in this process. The 3-methoxyphenyl (B12655295) group, with its electron-donating methoxy (B1213986) substituent, increases the electron density on the furan ring through resonance and inductive effects. This inherent electron-rich character of the aryl substituent, coupled with the electron-rich nature of the furan ring itself, enhances the nucleophilicity of the furan-2-yl group upon formation of the boronate. This increased nucleophilicity can lead to a more efficient transmetalation step compared to boronic acids bearing electron-withdrawing groups.

Table 1: Influence of Electronic Effects on Reaction Yields in Suzuki-Miyaura Coupling

| Arylboronic Acid Coupling Partner | Electronic Nature of Substituent | Typical Yield (%) |

| 4-Methoxyphenylboronic acid | Electron-donating | High |

| Phenylboronic acid | Neutral | Moderate to High |

| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | Moderate |

This table provides a generalized representation of how electronic effects of substituents on phenylboronic acids can influence the yield of Suzuki-Miyaura coupling reactions, illustrating the principle of enhanced reactivity with electron-donating groups.

Influence of Ortho-Substituents on Catalytic Reactivity

The presence of substituents at the ortho position of an arylboronic acid can exert a profound influence on its reactivity in catalytic cycles. These effects are primarily steric and electronic in nature. While 4-(3-methoxyphenyl)furan-2-boronic acid itself is not ortho-substituted on the phenyl ring, understanding these principles is vital for predicting its behavior in more complex synthetic scenarios or when designing analogous reagents.

Ortho-substituents can sterically hinder the approach of the boronic acid to the metal center, potentially slowing down the transmetalation step. This steric hindrance can also influence the equilibrium between the boronic acid and its trimeric anhydride, the boroxine (B1236090). Research on ortho-substituted phenylboronic acids has shown that they often exhibit different reactivity profiles compared to their meta and para isomers. mdpi.com For instance, in some cases, the presence of an ortho group can lead to lower reaction yields or require more forcing conditions to achieve the desired transformation. mdpi.com

However, ortho-substituents can also have beneficial electronic effects. An ortho-substituent capable of coordinating to the boron atom can pre-organize the molecule for catalysis or alter its electronic properties favorably. Studies on 2-formylphenylboronic acids have demonstrated that the ortho-formyl group can act as an activator, forming stable complexes with metals and coupling partners. mdpi.com

In a hypothetical scenario where a substituent is introduced at the 3-position of the furan ring in 4-(3-methoxyphenyl)furan-2-boronic acid (which is ortho to the boronic acid), one would anticipate a significant impact on reactivity. A bulky substituent at this position would likely impede the transmetalation step. Conversely, a substituent with specific electronic properties could modulate the reactivity of the C-B bond.

Table 2: Effect of Ortho-Substituents on the pKa of Phenylboronic Acids

| Phenylboronic Acid | pKa |

| Phenylboronic acid | 8.83 wikipedia.org |

| 2-Methylphenylboronic acid | 8.8 |

| 2-Methoxyphenylboronic acid | 9.0 |

| 2-Formylphenylboronic acid | 7.15 mdpi.com |

This table illustrates how different ortho-substituents can influence the acidity (pKa) of phenylboronic acids, which in turn can affect their reactivity in catalytic cycles.

In Situ Generation of Reactive Intermediates

Boroxines are generally more reactive than their corresponding boronic acids in transmetalation. Mechanistic studies have suggested that in some palladium-catalyzed reactions, the boroxine may be the primary transmetalating agent. researchgate.net The formation of the boroxine from the boronic acid is a dehydration process, which can be favored by the presence of molecular sieves or by conducting the reaction in an anhydrous solvent. researchgate.net

The equilibrium between 4-(3-methoxyphenyl)furan-2-boronic acid and its corresponding boroxine, tris(4-(3-methoxyphenyl)furan-2-yl)boroxine, will be influenced by the reaction conditions, including solvent, temperature, and the presence of water. In a typical Suzuki-Miyaura reaction, which is often performed in the presence of an aqueous base, the equilibrium may lie towards the boronic acid or the boronate species. However, under anhydrous conditions, the boroxine is expected to be a key intermediate.

Advanced Applications of 4 3 Methoxyphenyl Furan 2 Boronic Acid in Complex Molecular Architecture

The bifunctional nature of 4-(3-Methoxyphenyl)furan-2-boronic acid, which combines a nucleophilic furan (B31954) ring system with a versatile boronic acid group, positions it as a valuable building block in contemporary organic synthesis. Its structural rigidity and defined substitution pattern are highly advantageous for the precise construction of complex molecular frameworks, spanning from pharmacologically active agents to advanced functional materials.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems Utilizing Furan (B31954) Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, heavily relying on organoboron reagents like furan boronic acids. However, the inherent instability of many heteroarylboronic acids, particularly furan-2-boronic acids which are prone to protodeboronation, presents a significant challenge. nih.gov Future research is intensely focused on creating novel catalytic systems that overcome these limitations.

One major avenue is the development of more robust boronic acid surrogates. Organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates have emerged as highly stable and effective alternatives to boronic acids. nih.gov For instance, potassium furan-2-yltrifluoroborate has been shown to couple efficiently with a variety of aryl halides under mild conditions using a palladium acetate/RuPhos catalytic system, a reaction where the corresponding boronic acid is often ineffective. nih.gov Similarly, MIDA boronates offer enhanced stability, allowing for sequential, chemoselective cross-couplings that are difficult to achieve with the more reactive boronic acids. acs.org

Another research frontier is the exploration of metal-free catalytic reactions. While palladium catalysis is dominant, concerns about its cost and potential for product contamination drive the search for alternatives. Recent studies have demonstrated that the ring-opening of furfuryl alcohols with boronic acids can proceed under metal-free conditions, promoted by simple organic acids like tartaric acid, to create new carbon-carbon bonds. rsc.orgresearchgate.net Furthermore, boronic acids themselves are being investigated as catalysts, particularly for dehydrative reactions, which are significantly more environmentally friendly as they produce water as the only byproduct. bath.ac.uk These systems, often involving bifunctional acid/base properties, could provide new, sustainable pathways for synthesizing valuable organic molecules. bath.ac.uk

The following table summarizes a comparison of different catalytic approaches for reactions involving furan boronic acid derivatives.

| Catalyst/System | Boron Reagent | Key Advantage | Application Example |

| Pd(OAc)₂ / RuPhos | Potassium Furan-2-yltrifluoroborate | Overcomes instability and protodeboronation of furan-2-boronic acid. nih.gov | Cross-coupling with aryl bromides. nih.gov |

| Pd-PEPPSI-IPr | MIDA Boronates | Allows for controlled, sequential cross-coupling due to kinetic discrimination. acs.org | Chemoselective Suzuki-Miyaura reactions. acs.org |

| Tartaric Acid | Arylboronic Acids | Enables C-C bond formation without transition metals. rsc.org | Cascade addition and ring-opening of furfuryl alcohols. rsc.org |

| Nickel Complexes | Arylboronic Acids | Provides a lower-cost alternative to palladium, effective for challenging substrates. | Cross-coupling with aryl chlorides. |

Exploration of Asymmetric Synthesis with Furan Boronic Acid Precursors

The synthesis of enantiomerically pure compounds is a critical objective in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. nih.gov Furan boronic acids and their derivatives are increasingly recognized as valuable precursors for asymmetric synthesis, enabling the construction of complex molecules with specific three-dimensional arrangements. researchgate.netbris.ac.uk

A primary strategy involves the use of chiral boronic esters. Non-racemic chiral boronic esters are prized building blocks due to their stability and the stereospecificity of their subsequent transformations into amines, halides, arenes, and other functional groups. bris.ac.uk One of the most established methods uses pinanediol, a chiral auxiliary derived from pine terpenes, to form diastereomerically pure boronic esters. iupac.org These chiral esters can then undergo homologation reactions—for instance, with (dichloromethyl)lithium—to introduce a new stereocenter with high fidelity. The chiral auxiliary (pinanediol) directs the approach of the reagents, leading to a highly stereoselective product. iupac.org This approach could be applied to furan-2-boronic acid to generate chiral furan-containing building blocks.

Another emerging area is the catalyst-controlled asymmetric functionalization of furan rings. This can involve intramolecular conjugate additions of chalcone-like precursors, where a chiral catalyst, such as a quinidine-derived thiourea, orchestrates the cyclization to form the flavanone (B1672756) core with high enantioselectivity. nih.gov Such strategies could be adapted for precursors derived from 4-(3-Methoxyphenyl)furan-2-boronic acid to create novel, enantio-enriched heterocyclic scaffolds. The development of new chiral ligands and bifunctional catalysts is central to expanding the scope and efficiency of these transformations. nih.govresearchgate.net

| Method | Precursor | Chiral Influence | Outcome | Enantiomeric Excess (ee) |

| Homologation | Pinanediol boronic esters | Chiral auxiliary (pinanediol) directs reaction. iupac.org | Stereospecific C-C bond formation. | Often >95% |

| Asymmetric Hydrogenation | 2-Arylchromenes | Chiral catalyst (e.g., Rhodium-based) | Asymmetric C-H bond formation. nih.gov | Up to 99% |

| Intramolecular Conjugate Addition | 2'-Hydroxychalcones | Chiral bifunctional catalyst (e.g., thiourea). nih.gov | Asymmetric cyclization to form flavanones. | Up to 99% |

Integration in Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. youtube.com For the synthesis of compounds like 4-(3-Methoxyphenyl)furan-2-boronic acid and its derivatives, flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.net This technology is particularly well-suited for handling reactions with unstable intermediates or hazardous reagents, which are common in organoboron chemistry. google.comberkeley.edu

In a flow system, reagents are continuously pumped through a reactor where they mix and react under precisely controlled conditions (temperature, pressure, and time). youtube.com This allows for superior heat and mass transfer compared to batch reactors, minimizing the formation of byproducts and improving yield and purity. researchgate.net For Suzuki-Miyaura couplings, flow reactors can enable the use of reaction conditions that would be unsafe or difficult to control on a large scale in a batch process.

Furthermore, the integration of automation and in-line analytics (e.g., NMR, IR) with flow systems is creating "dial-a-molecule" platforms. researchgate.netnih.gov These automated systems can self-optimize reaction conditions to maximize yield or minimize impurities, drastically accelerating process development. nih.gov For the production of active pharmaceutical ingredients (APIs) or other high-value chemicals derived from furan boronic acids, automated flow synthesis can ensure consistent quality and facilitate rapid scale-up from laboratory discovery to industrial production. nih.gov This approach is seen as a key enabler for upgrading bio-based platform chemicals, such as those derived from furan, into valuable products. nih.gov

Advanced Materials Design with Tailored Electronic and Optical Properties

The unique molecular architecture of 4-(3-Methoxyphenyl)furan-2-boronic acid, which combines an electron-rich furan ring with a methoxy-substituted phenyl group, makes it an attractive building block for advanced materials with tailored optoelectronic properties. The ability to form new C-C bonds via the boronic acid functionality allows for its incorporation into conjugated polymers, liquid crystals, and other functional materials.

Research in this area focuses on how the chemical structure influences the material's properties. For example, the introduction of specific substituents into the aromatic rings can significantly alter the electronic properties of arylboronic compounds. nih.gov The interplay between the electron-donating methoxy (B1213986) group and the furan ring in the target compound can be exploited to tune the HOMO/LUMO energy levels of resulting polymers, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Recent studies have highlighted the potential of furan-based molecules in creating novel liquid crystals. By incorporating furan-chalcone cores into larger molecular structures, researchers have synthesized materials exhibiting desirable mesomorphic and photo-switching properties. rsc.org Density Functional Theory (DFT) calculations on these systems have shown that the inclusion of furan and specific linking groups can lead to significantly enhanced dipole moments and nonlinear optical (NLO) properties, making them promising candidates for photonic and optoelectronic devices. rsc.org The use of 4-(3-Methoxyphenyl)furan-2-boronic acid in Suzuki-Miyaura polymerization reactions provides a direct route to creating such advanced, furan-containing conjugated materials with precisely engineered electronic and optical characteristics.

| Material Class | Key Structural Feature | Tunable Property | Potential Application |

| Conjugated Polymers | Alternating furan and phenyl units | Electronic band gap, conductivity | Organic electronics (OLEDs, OPVs) |

| Liquid Crystals | Furan-based rigid core | Mesophase behavior, photo-isomerization. rsc.org | Displays, optical switches. rsc.org |

| Molecular Sensors | Boronic acid group | Lewis acidity, fluorescence response. nih.gov | Analyte detection (e.g., sugars, reactive oxygen species). nih.gov |

| Self-Healing Polymers | Dynamic boronic ester bonds | Reversible covalent bonding | Smart materials, coatings |

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Methoxyphenyl)furan-2-boronic acid?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety's reactivity. Key steps include:

- Step 1: Prepare a halogenated furan precursor (e.g., 2-bromo- or 2-iodofuran derivative) .

- Step 2: React with 3-methoxyphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a mixed solvent system (THF/H₂O) with a base (Na₂CO₃ or K₂CO₃) .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Validation: Confirm purity using HPLC (>95%) and structural identity via ¹H/¹³C NMR .

Advanced: How does the electron-donating methoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

The methoxy group at the 3-position on the phenyl ring enhances electron density, which:

- Accelerates oxidative addition of aryl halides to Pd(0) due to increased nucleophilicity.

- Modifies regioselectivity in multi-halogenated substrates by directing coupling to electron-deficient positions .

Experimental Design: - Compare coupling efficiency with non-substituted analogs using kinetic studies (e.g., in situ ¹H NMR monitoring).

- Conduct DFT calculations to map electron density distribution and transition state energetics .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for furan (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and boronic acid protons (broad δ ~7–9 ppm in DMSO-d₆) .

- ¹¹B NMR: Verify boronic acid integrity (δ 28–32 ppm for trigonal planar B) and detect hydrolyzed boroxines (δ 18–22 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern matching .

- XRD (if crystalline): Resolve bond angles and planarity of the furan-phenyl system .

Advanced: How can instability of the boronic acid moiety during storage be mitigated?

Methodological Answer:

- Storage Conditions: Keep under inert atmosphere (argon) at –20°C in anhydrous DMSO or THF to prevent hydrolysis .

- Derivatization: Convert to pinacol ester for long-term stability; regenerate boronic acid via acid hydrolysis before use .

- Quality Control: Monitor boronic acid integrity via ¹¹B NMR or fluorescence-based assays for boronate ester formation .

Basic: What are the primary applications in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling: Synthesize biaryl structures for pharmaceuticals (e.g., kinase inhibitors) .

- Carbohydrate Recognition: Act as a sensor via reversible boronate ester formation with diols (e.g., glucose analogs) .

- Metal-Organic Frameworks (MOFs): Serve as a linker for porous materials in catalysis or gas storage .

Advanced: What strategies mitigate protodeboronation in aqueous conditions?

Methodological Answer:

- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate anion .

- Co-solvent Systems: Use DMF/H₂O or DMSO/H₂O to reduce water activity and slow hydrolysis .

- Additives: Include stabilizing agents like neopentyl glycol or 2-mercaptoethanol .

Basic: How to confirm purity and identity post-synthesis?

Methodological Answer:

- Melting Point Analysis: Compare observed mp (e.g., 148–152°C) with literature values .

- TLC: Use silica plates with UV visualization (Rf ~0.4 in ethyl acetate/hexane 1:1) .

- Elemental Analysis: Validate C/H/B ratios within ±0.3% of theoretical values .

Advanced: What computational methods predict binding affinity in carbohydrate recognition?

Methodological Answer:

- Molecular Docking: Simulate interactions with glucose transporters (e.g., GLUT1) using AutoDock Vina .

- MD Simulations: Track boronate ester formation kinetics in explicit solvent models (e.g., GROMACS) .

- QSPR Models: Correlate substituent effects (e.g., methoxy position) with binding constants (Ka) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.